5-Mercaptofuran-2-carboxamide
CAS No.:
Cat. No.: VC17236267
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO2S |
|---|---|
| Molecular Weight | 143.17 g/mol |
| IUPAC Name | 5-sulfanylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C5H5NO2S/c6-5(7)3-1-2-4(9)8-3/h1-2,9H,(H2,6,7) |
| Standard InChI Key | SBRFDPICFBZQOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC(=C1)S)C(=O)N |
Introduction
Chemical Synthesis and Structural Characterization
Synthesis Routes
The synthesis of 5-mercaptofuran-2-carboxamide can be hypothesized through two primary routes:
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Functionalization of Furan-2-carboxamide: Introducing a mercapto group at position 5 via nucleophilic substitution or thiolation. For example, reacting furan-2-carboxamide with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent could yield the thiol derivative .
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Cyclization of Precursors: Constructing the furan ring from open-chain precursors containing pre-installed thiol and carboxamide groups. This method is less common but has been employed for analogous thiadiazole derivatives .
A comparative analysis of similar compounds, such as 5-aryl-furan-2-carboxamides, reveals that condensation reactions between acyl chlorides and amines are effective for introducing carboxamide groups . For instance, furan-2-carbonyl chloride could react with ammonia or a primary amine to form the carboxamide, followed by thiolation at position 5.
Structural Analysis
Structural characterization of 5-mercaptofuran-2-carboxamide would rely on techniques such as:
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NMR Spectroscopy: The aromatic protons on the furan ring would resonate between δ 6.5–7.5 ppm, while the carboxamide NH₂ group would appear as a broad singlet near δ 6.0–7.0 ppm. The thiol proton (-SH) is typically observed around δ 1.4–2.5 ppm but may be absent in deuterated solvents due to exchange .
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X-ray Crystallography: Analogous furan dicarboxamides exhibit planar or semi-planar conformations depending on intermolecular hydrogen bonding. The mercapto group’s orientation could influence crystal packing via S–H···O or S–H···N interactions .
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Mass Spectrometry: A molecular ion peak at m/z 143.17 would confirm the molecular weight, with fragmentation patterns indicating loss of -SH (-34 g/mol) or -CONH₂ (-44 g/mol) .
Physicochemical Properties
The physicochemical properties of 5-mercaptofuran-2-carboxamide are predicted based on structural analogs (Table 1) :
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅NO₂S |
| Molecular Weight | 143.17 g/mol |
| Melting Point | 185–190°C (estimated) |
| Density | 1.4 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in DMSO, methanol |
| LogP (Partition Coefficient) | 1.26 (estimated) |
The compound’s limited solubility in water aligns with furan derivatives, while its moderate LogP suggests balanced hydrophilicity-lipophilicity for membrane permeability .
Pharmacological and Biological Applications
Receptor Modulation
5-Aryl-furan-2-carboxamides have demonstrated potent antagonism against the urotensin-II receptor (UT), a G-protein-coupled receptor implicated in cardiovascular diseases . For example, the 3,4-difluorophenyl analog exhibits an IC₅₀ of 6 nM, highlighting the furan-carboxamide scaffold’s efficacy in drug design. The mercapto group in 5-mercaptofuran-2-carboxamide could enhance binding affinity through covalent interactions with cysteine residues in the receptor’s active site.
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield routes for 5-mercaptofuran-2-carboxamide, leveraging green chemistry principles.
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Biological Screening: Evaluate its activity against UT receptors, antimicrobial targets, and cancer cell lines.
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Material Science Applications: Explore its use as a ligand for metal-organic frameworks (MOFs) or conductive polymers.
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